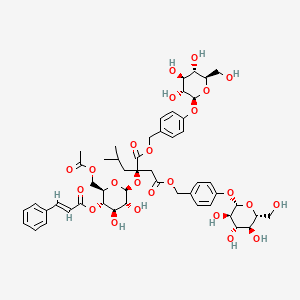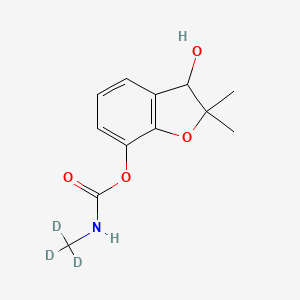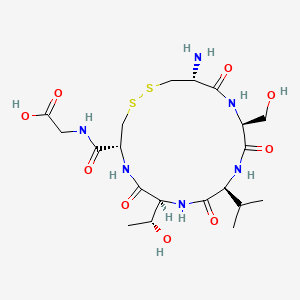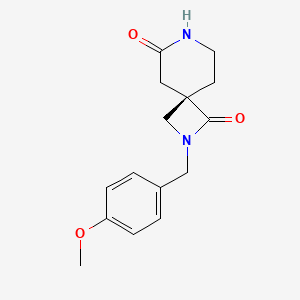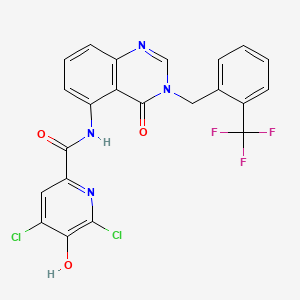
Hsd17B13-IN-25
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hsd17B13-IN-25 is a small molecule inhibitor targeting the enzyme hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13). This enzyme is associated with lipid droplets in hepatocytes and has been implicated in the pathogenesis of non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH) . This compound has shown potential as a therapeutic agent for these liver diseases by inhibiting the activity of HSD17B13 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of Hsd17B13-IN-25 involves several steps, including the synthesis of intermediate compounds and their subsequent reactions. One method involves the use of dimethyl sulfoxide (DMSO), polyethylene glycol 300 (PEG300), and Tween 80 as solvents and surfactants . The main solution is prepared by mixing these components in specific proportions and then adding deionized water to achieve the desired concentration .
Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The process would include the optimization of reaction conditions, such as temperature, pressure, and pH, to maximize yield and minimize impurities .
Analyse Des Réactions Chimiques
Types of Reactions: Hsd17B13-IN-25 undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and enhancing its inhibitory activity against HSD17B13.
Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include NAD+ (nicotinamide adenine dinucleotide), which acts as a cofactor in oxidation-reduction reactions . Other reagents may include organic solvents, acids, and bases to facilitate different types of chemical transformations .
Major Products Formed: The major products formed from the reactions involving this compound are typically intermediate compounds that are further processed to yield the final inhibitor. These intermediates may include various substituted phenols and other aromatic compounds .
Applications De Recherche Scientifique
Hsd17B13-IN-25 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the enzymatic activity of HSD17B13 and its role in lipid metabolism . In biology, it helps elucidate the molecular mechanisms underlying NAFLD and NASH . In medicine, this compound is being investigated as a potential therapeutic agent for liver diseases . Additionally, it has industrial applications in the development of new drugs and therapeutic strategies for metabolic disorders .
Mécanisme D'action
Hsd17B13-IN-25 exerts its effects by inhibiting the activity of HSD17B13, an enzyme involved in the metabolism of lipids in hepatocytes . The inhibition of HSD17B13 reduces the formation of lipid droplets, thereby mitigating the progression of NAFLD and NASH . The molecular targets of this compound include the active site residues of HSD17B13, where it binds and prevents the enzyme from catalyzing its substrate . This inhibition disrupts the lipid metabolism pathways, leading to decreased lipid accumulation in the liver .
Comparaison Avec Des Composés Similaires
Hsd17B13-IN-25 is unique compared to other similar compounds due to its high selectivity and potency in inhibiting HSD17B13 . Similar compounds include BI-3231 and other HSD17B13 inhibitors that have been identified through high-throughput screening and structural optimization . These compounds share similar mechanisms of action but may differ in their chemical structures and pharmacokinetic properties .
Propriétés
Formule moléculaire |
C22H13Cl2F3N4O3 |
|---|---|
Poids moléculaire |
509.3 g/mol |
Nom IUPAC |
4,6-dichloro-5-hydroxy-N-[4-oxo-3-[[2-(trifluoromethyl)phenyl]methyl]quinazolin-5-yl]pyridine-2-carboxamide |
InChI |
InChI=1S/C22H13Cl2F3N4O3/c23-13-8-16(29-19(24)18(13)32)20(33)30-15-7-3-6-14-17(15)21(34)31(10-28-14)9-11-4-1-2-5-12(11)22(25,26)27/h1-8,10,32H,9H2,(H,30,33) |
Clé InChI |
DCXQLIVJYVQLJZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)CN2C=NC3=C(C2=O)C(=CC=C3)NC(=O)C4=NC(=C(C(=C4)Cl)O)Cl)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![trisodium;4-[[4-[(6-anilino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]-5-methoxy-2-methylphenyl]diazenyl]-5-hydroxynaphthalene-2,7-disulfonate](/img/structure/B12374547.png)

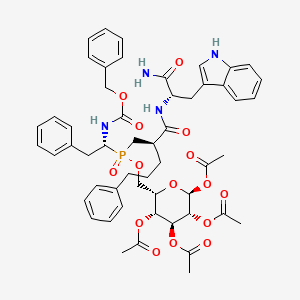
![(2P)-2-(isoquinolin-4-yl)-1-[4-(methylamino)-4-oxobutyl]-N-[(1S)-1-(naphthalen-2-yl)ethyl]-1H-benzimidazole-7-carboxamide](/img/structure/B12374560.png)
![(E)-1-(5-hydroxy-2,2-dimethylchromen-6-yl)-3-[4-methoxy-3-(3-morpholin-4-ylpropoxy)phenyl]prop-2-en-1-one](/img/structure/B12374567.png)
![(2S,4R)-1-[(2S)-2-(4-cyclopropyltriazol-1-yl)-3,3-dimethylbutanoyl]-4-hydroxy-N-[(5S)-2-(4-methyl-1,3-thiazol-5-yl)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl]pyrrolidine-2-carboxamide](/img/structure/B12374572.png)
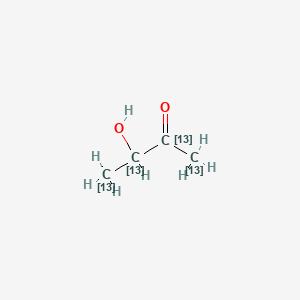
![(2S)-N-[3-(4-methoxyphenyl)propyl]-1-phenylpropan-2-amine](/img/structure/B12374584.png)
